molecular formula C18H20ClN3O6S2 B073718 Sporidesmin CAS No. 1456-55-9

Sporidesmin

Cat. No. B073718
CAS RN: 1456-55-9
M. Wt: 474 g/mol
InChI Key: QTONANGUNATZOU-ICTVWZTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporidesmin is a mycotoxin produced by the fungus Pithomyces chartarum. This toxin is responsible for facial eczema, a disease that affects sheep and cattle in New Zealand and other parts of the world. Sporidesmin is a potent toxin that causes liver damage and other severe health problems in animals.

Scientific Research Applications

  • Zinc Protection Against Sporidesmin Toxicity : Zinc has been found to protect HepG2 cells from sporidesmin toxicity. This protection does not require new gene transcription, indicating a different mechanism of action for zinc's protective effects (Duncan, Thompson, & Phua, 2005).

  • Toxicity Mechanisms in Sheep : Sporidesmin has been shown to produce severe disease in sheep when administered orally. This study helps in understanding the morbid process and the response to different dosage levels (Mortimer & Taylor, 1962).

  • Interaction with Lipid Bilayers : Research indicates that sporidesmin can incorporate into cell membranes, affecting bilayer organization and properties of membrane proteins. This study provides insight into the redox behavior of sporidesmin in a hydrophobic environment (Upreti & Jain, 1993).

  • Superoxide Radical Generation : Sporidesmin has been found to generate superoxide radicals through autoxidation, which could be involved in its toxic action. This offers a potential explanation for the toxicity mechanisms of sporidesmin (Munday, 1982).

  • Antibody Response to Sporidesmin : An antibody response can be produced against sporidesmin when it is covalently coupled to a protein, providing a method for studying its biological effects (We & Ronaldson, 1974).

  • Copper-Chelating Agents and Toxicity : Copper-chelating agents inhibit the generation of superoxide radicals by sporidesmin, suggesting a role for copper in mediating its toxic effects (Munday, 1985).

  • Liver Enzyme Changes in Guinea Pigs : This study explored the biochemical responses to sporidesmin toxicity, providing insights into liver enzyme alterations and their significance in the pathobiology of facial eczema (Bonnefoi, Hasim, Sauvagnac, Burgat, & Braun, 1989).

  • Hydroxyl Radical Generation : Research shows that sporidesmin can generate hydroxyl radicals, which may be the proximate agent responsible for its toxic effects (Munday, 1987).

  • Mutagenicity Studies : Sporidesmin was tested for its ability to cause mutations and clastogenic effects. Although it showed clastogenic effects in vitro, no significant mutagenic effects were observed in vivo in sheep (Ferguson, Berriman, Pearson, Munday, Fowke, & Towers, 1992).

  • Competition with Non-Toxigenic Strains : A study of sporidesmin-producing Pithomyces chartarum competing with a non-toxigenic strain showed potential for biological control of the toxigenic strain, which could have practical implications for managing facial eczema in livestock (Collin & Towers, 1995).

  • Liver Damage and Foetal Growth : Research investigated the impact of pre-mating sporidesmin-induced liver damage in ewes on foetal and placental growth. This study contributes to understanding how sporidesmin exposure affects reproduction and development (Oliver & Harding, 2009).

properties

CAS RN

1456-55-9

Product Name

Sporidesmin

Molecular Formula

C18H20ClN3O6S2

Molecular Weight

474 g/mol

IUPAC Name

(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,18-trimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C18H20ClN3O6S2/c1-16-14(24)22-13-17(26,12(23)18(22,30-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1

InChI Key

QTONANGUNATZOU-ICTVWZTPSA-N

Isomeric SMILES

C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O

synonyms

isosporidesmin B
sporidesmin
sporidesmin A
sporidesmin B
sporidesmin C
sporidesmin D
sporidesmin E
sporidesmin F
sporidesmin G
sporidesmin H

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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